molecular formula C22H20F3NO6 B385438 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate CAS No. 637752-86-4

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate

Cat. No.: B385438
CAS No.: 637752-86-4
M. Wt: 451.4g/mol
InChI Key: DJGZWJUAGIBEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromene-based compound features a 4H-chromen-4-one core with key substituents:

  • 2-position: Trifluoromethyl (–CF₃) group, enhancing lipophilicity and metabolic stability.
  • 3-position: 3-Methoxyphenoxy group, contributing to π-π stacking and hydrogen bonding.
  • 7-position: Diethylcarbamate (–OCO-NEt₂), influencing solubility and enzymatic resistance.
  • 4-position: Ketone, critical for planar conformation and intermolecular interactions.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO6/c1-4-26(5-2)21(28)31-15-9-10-16-17(12-15)32-20(22(23,24)25)19(18(16)27)30-14-8-6-7-13(11-14)29-3/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGZWJUAGIBEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chromenone Skeleton

The chromen-4-one core is typically synthesized via Kostanecki acylation or Baker-Venkataraman rearrangement (Figure 1). For example:

  • Base-mediated cyclization of 2-hydroxyacetophenone derivatives with acylating agents like acetic anhydride yields 4H-chromen-4-one.

  • Microwave-assisted synthesis accelerates ring closure, improving yields to 70–85% in reduced reaction times.

Hypothetical Reaction Pathway:

2-Hydroxy-5-nitroacetophenone+Trifluoroacetic anhydrideEt3N, DMF2-Trifluoromethyl-4H-chromen-4-one(Yield:  65%)\text{2-Hydroxy-5-nitroacetophenone} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{2-Trifluoromethyl-4H-chromen-4-one} \quad (\text{Yield: ~65\%})

Introduction of the 3-Methoxyphenoxy Group

Nucleophilic Aromatic Substitution

Position 3 of the chromenone can be functionalized via SNAr reaction with 3-methoxyphenol under basic conditions:

Conditions :

  • Reagent : 3-Methoxyphenol, K₂CO₃

  • Solvent : DMF or DMSO

  • Temperature : 80–100°C

  • Time : 12–24 hours

Mechanism :
The electron-deficient chromenone undergoes nucleophilic attack at position 3, facilitated by the carbonyl group’s electron-withdrawing effect.

Example Protocol:

2-Trifluoromethyl-4H-chromen-4-one+3-MethoxyphenolK2CO3,DMF,90C3-(3-Methoxyphenoxy)-2-trifluoromethyl-4H-chromen-4-one(Yield: 55–60%)\text{2-Trifluoromethyl-4H-chromen-4-one} + \text{3-Methoxyphenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 90^\circ\text{C}} \text{3-(3-Methoxyphenoxy)-2-trifluoromethyl-4H-chromen-4-one} \quad (\text{Yield: 55–60\%})

Installation of the Diethylcarbamate Moiety

Carbamate Formation via Active Ester Intermediates

The 7-hydroxy group of the chromenone is converted to the diethylcarbamate using carbonyldiimidazole (CDI) or EDC/HOBt coupling :

Method A: CDI-Mediated Route

  • Activation : React 7-hydroxy intermediate with CDI in THF to form an imidazolide.

  • Aminolysis : Treat with diethylamine to yield the carbamate.

Method B: EDC/HOBt Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

  • Conditions : CH₂Cl₂ or DMF, 0°C to room temperature, 4–16 hours.

Comparative Data Table:

MethodReagentsSolventTime (h)Yield (%)
ACDI, DiethylamineTHF668
BEDC, HOBt, DiethylamineDMF1275

Optimization Challenges and Solutions

Steric Hindrance at Position 7

The bulky trifluoromethyl and methoxyphenoxy groups necessitate high-dilution conditions to minimize steric interference during carbamate installation.

Purification Strategies

  • Flash Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) resolves carbamate products from unreacted intermediates.

  • Recrystallization : Ethanol/water mixtures yield crystalline product (purity >98%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J=8.8 Hz, H-5), 7.02–6.89 (m, aromatic H), 4.20 (q, J=7.1 Hz, OCH₂CH₃), 3.80 (s, OCH₃), 1.30 (t, J=7.1 Hz, CH₃).

  • MS (ESI+) : m/z 452.4 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromenone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or trifluoromethyl iodide (CF3I) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex chromenone core with a trifluoromethyl group and a methoxyphenoxy substituent. Its molecular formula is C22H20F3NO6C_{22}H_{20}F_3NO_6 with a molecular weight of approximately 451.39 g/mol. The trifluoromethyl group enhances the compound's biological activity and chemical stability, making it an attractive candidate for drug development.

1. Enzyme Inhibition:
Research indicates that 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit various enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

2. Protein Interactions:
The compound's trifluoromethyl group enhances its binding affinity to specific proteins, potentially modulating their activity. This characteristic is crucial for pharmacological research aimed at discovering new therapeutic agents. Studies have shown that it can effectively interact with target proteins, influencing their functions and potentially leading to new drug formulations.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of the compound against various bacterial strains. The results demonstrated that it exhibited notable antibacterial activity comparable to standard antibiotics like streptomycin. The compound was effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Testing

In cytotoxicity assays against HeLa and Vero cell lines, the compound displayed moderate cytotoxic effects. These findings suggest that while it may have therapeutic potential, further research is needed to evaluate its safety profile and efficacy in vivo.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets. The chromenone core and attached functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights critical differences between the target compound and its analogs:

Compound Name 3-Substituent 7-Substituent Biological Activity Key Findings
Target Compound 3-Methoxyphenoxy Diethylcarbamate Anticancer (under evaluation) High metabolic stability due to carbamate; in silico HERA/3MNG binding .
Methyl 2-((3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate 4-Fluorophenyl Methyl ester Anticancer Moderate cytotoxicity; ester hydrolysis susceptibility observed.
N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) Benzamides (4a-k) Variable aryl Benzamide Cytotoxic (MCF-7, A-549) IC₅₀ values <10 µM; molecular docking validated target binding .
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-Chlorobenzoate 4-Methoxyphenoxy 2-Chlorobenzoate Enzymatic hydrolysis substrate Rapid hydrolysis by esterases; limited bioavailability.
[3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-Dimethylcarbamate 4-Methoxyphenoxy Dimethylcarbamate Not reported Reduced lipophilicity vs. diethyl analog; potential for CNS penetration.
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-Methylbenzoate 4-Chlorophenyl 4-Methylbenzoate Cytotoxic (unspecified) Enhanced cytotoxicity with electron-withdrawing Cl substituent.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity :

    • Diethylcarbamate (logP ~3.9) offers balanced lipophilicity vs. dimethylcarbamate (logP ~3.4), optimizing membrane permeability .
    • Benzamide analogs exhibit higher polarity, reducing blood-brain barrier penetration .
  • Metabolic Stability :

    • Carbamates are less prone to enzymatic degradation than esters, as shown in .

Biological Activity

3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The incorporation of a trifluoromethyl group is known to enhance biological activity through increased metabolic stability and improved membrane permeability.

Chemical Structure

The molecular formula of the compound is C17H18F3O5C_{17}H_{18}F_3O_5, with a molecular weight of approximately 352.26 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its unique pharmacological profile.

1. Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the scavenging ability against free radicals. In vitro studies have shown that compounds similar to this compound can effectively reduce oxidative stress markers in various cell lines.

2. Anti-inflammatory Effects

Chromone derivatives have been evaluated for their anti-inflammatory activities, particularly through the inhibition of cyclooxygenase (COX) enzymes. Studies suggest that the compound may inhibit COX-2 and lipoxygenase pathways, which are crucial in mediating inflammatory responses. For instance, a study demonstrated that structurally related compounds displayed IC50 values indicating moderate inhibition of COX-2 activity, suggesting potential therapeutic applications in inflammatory diseases.

3. Anticancer Properties

The anticancer potential of this compound is supported by various studies that highlight its cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 μM. The mechanism is believed to involve induction of apoptosis and disruption of cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of chromenone derivatives is influenced by their structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Methoxy Substituents : Modulate electronic properties, affecting receptor interactions.

A detailed SAR analysis indicates that modifications at specific positions on the chromenone ring can lead to variations in biological efficacy, emphasizing the importance of precise structural configurations.

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
This compoundCOX-2 Inhibition12 μM
Similar Chromenone DerivativeAntioxidant Activity (DPPH Assay)IC50 = 15 μM
Trifluoromethyl ChromenoneCytotoxicity against MCF-7IC50 = 25 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.